molecular formula C12H6Cl3NO3 B1621307 1,3-Dichloro-2-(2-chloro-4-nitrophenoxy)benzene CAS No. 218795-72-3

1,3-Dichloro-2-(2-chloro-4-nitrophenoxy)benzene

Cat. No.: B1621307
CAS No.: 218795-72-3
M. Wt: 318.5 g/mol
InChI Key: YFYIFEQPUBAAJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dichloro-2-(2-chloro-4-nitrophenoxy)benzene is an organic compound with the molecular formula C12H6Cl3NO3. It is a chlorinated nitrobenzene derivative known for its applications in various chemical processes and industries. This compound is characterized by its stability and solubility in organic solvents such as toluene and ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-2-(2-chloro-4-nitrophenoxy)benzene can be synthesized through a multi-step process involving the nitration and chlorination of benzene derivatives. One common method involves the nitration of 1,3-dichlorobenzene with mixed acid, followed by the reaction with 2-chloro-4-nitrophenol under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and chlorination processes, utilizing advanced equipment to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production efficiency and minimize by-products .

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-(2-chloro-4-nitrophenoxy)benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro and chloro groups play a crucial role in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dichloro-2-(2-chloro-4-nitrophenoxy)benzene is unique due to its specific substitution pattern, which influences its chemical reactivity and applications.

Properties

IUPAC Name

1,3-dichloro-2-(2-chloro-4-nitrophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3NO3/c13-8-2-1-3-9(14)12(8)19-11-5-4-7(16(17)18)6-10(11)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYIFEQPUBAAJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383220
Record name 1,3-dichloro-2-(2-chloro-4-nitrophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218795-72-3
Record name 1,3-dichloro-2-(2-chloro-4-nitrophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dichloro-2-(2-chloro-4-nitrophenoxy)benzene
Reactant of Route 2
Reactant of Route 2
1,3-Dichloro-2-(2-chloro-4-nitrophenoxy)benzene
Reactant of Route 3
Reactant of Route 3
1,3-Dichloro-2-(2-chloro-4-nitrophenoxy)benzene
Reactant of Route 4
Reactant of Route 4
1,3-Dichloro-2-(2-chloro-4-nitrophenoxy)benzene
Reactant of Route 5
Reactant of Route 5
1,3-Dichloro-2-(2-chloro-4-nitrophenoxy)benzene
Reactant of Route 6
Reactant of Route 6
1,3-Dichloro-2-(2-chloro-4-nitrophenoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.